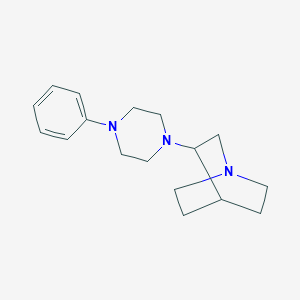

3-(4-phenyl-1-piperazinyl)quinuclidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylpiperazin-1-yl)-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-14-18-8-6-15(17)7-9-18/h1-5,15,17H,6-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWNPOYPNFUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Phenyl 1 Piperazinyl Quinuclidine and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(4-phenyl-1-piperazinyl)quinuclidine reveals two primary fragments: the quinuclidine (B89598) scaffold and the 1-phenylpiperazine (B188723) moiety. The most logical disconnection is the C-N bond between the C3 position of the quinuclidine ring and the nitrogen atom of the piperazine (B1678402) ring.

This primary disconnection points to two potential synthetic routes:

Reductive Amination: This involves the reaction of 3-quinuclidinone, a key intermediate, with 1-phenylpiperazine.

Nucleophilic Substitution: This route would use a quinuclidine derivative with a good leaving group at the C3 position (e.g., a tosylate or halide) and 1-phenylpiperazine as the nucleophile.

Further deconstruction of the two main fragments leads to simpler, commercially available starting materials. 3-Quinuclidinone can be traced back to piperidine-4-carboxylic acid derivatives through intramolecular cyclization reactions. 1-Phenylpiperazine can be synthesized from aniline (B41778) and an appropriate nitrogen-containing building block. This systematic deconstruction provides a clear roadmap for the forward synthesis.

Classical and Modern Approaches to Quinuclidine Ring System Synthesis

The quinuclidine core, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry. Its synthesis has been refined over decades, with the formation of key ketone intermediates being a critical step.

Synthesis of Key Quinuclidinone Intermediates

3-Quinuclidinone is the most pivotal intermediate for accessing 3-substituted quinuclidine derivatives. The classical and most widely employed method for its synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester. mdpi.comresearchgate.net

The process typically begins with the alkylation of a piperidine-4-carboxylate derivative, such as ethyl piperidine-4-carboxylate, with an acetate (B1210297) synthon like ethyl chloroacetate. orgsyn.orgtsijournals.com This yields a diester, for instance, 1-carbethoxymethyl-4-carbethoxypiperidine. This diester is then subjected to base-mediated Dieckmann condensation. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated, usually under acidic conditions, to afford 3-quinuclidinone, which is often isolated as its hydrochloride salt. orgsyn.orgtsijournals.com

| Step | Reactants | Key Reagents & Conditions | Product | Reference(s) |

| Alkylation | Ethyl piperidine-4-carboxylate, Ethyl chloroacetate | Na2CO3, Toluene, Reflux | Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | tsijournals.com |

| Dieckmann Condensation | Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | Potassium tert-butoxide (PTBO), Toluene, Reflux | 2-ethoxycarbonyl-3-quinuclidinone | tsijournals.com |

| Hydrolysis & Decarboxylation | 2-ethoxycarbonyl-3-quinuclidinone | Hydrochloric acid (HCl), Water, Reflux | 3-Quinuclidinone hydrochloride | orgsyn.orgtsijournals.com |

This interactive table summarizes the key steps in a typical synthesis of 3-quinuclidinone hydrochloride.

Alkylation and Functionalization of Quinuclidine Derivatives

With 3-quinuclidinone in hand, a variety of functionalizations can be performed. A straightforward and common transformation is the reduction of the ketone to a secondary alcohol, yielding 3-quinuclidinol (B22445). nih.gov This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an aqueous or alcoholic solvent. tsijournals.com The resulting hydroxyl group can then be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

More advanced methods for functionalization include direct C-H activation. chinesechemsoc.org For instance, photoredox-mediated hydrogen atom transfer (HAT) catalysis allows for the selective alkylation at positions alpha to the nitrogen or other activated C-H bonds, providing pathways to derivatives that are not accessible through traditional methods. chinesechemsoc.org

Introduction of the 4-Phenyl-1-piperazine Moiety

The introduction of the 1-phenylpiperazine fragment is the final key step in assembling the target molecule. This can be accomplished through several reliable methods, primarily involving the reaction of 1-phenylpiperazine with the pre-functionalized quinuclidine core.

A highly effective approach is the reductive amination of 3-quinuclidinone with 1-phenylpiperazine. This reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting ketone.

Alternatively, a nucleophilic substitution pathway can be utilized. In this method, 3-quinuclidinol is first converted to a derivative with a suitable leaving group, such as 3-tosyloxyquinuclidine or 3-chloroquinuclidine. Subsequent reaction with 1-phenylpiperazine, which acts as a nitrogen nucleophile, displaces the leaving group to form the final C-N bond, yielding 3-(4-phenyl-1-piperazinyl)quinuclidine. This reaction is often carried out in a polar aprotic solvent in the presence of a base to neutralize the acid generated. Such strategies have been successfully applied to couple N-substituted piperazines to various heterocyclic scaffolds. mdpi.comnih.govresearchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques for Quinuclidine-Phenylpiperazine Hybrids

The C3 position of the quinuclidine ring in the target molecule is a stereocenter. For many pharmaceutical applications, it is essential to control this stereochemistry, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. oup.com This can be achieved through two main strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis: Modern catalytic methods allow for the direct synthesis of enantiomerically enriched quinuclidine derivatives. For example, iridium-catalyzed intramolecular allylic dearomatization reactions have been developed to construct chiral quinuclidine scaffolds with high diastereoselectivity and enantioselectivity. chinesechemsoc.org By starting with prochiral materials, it is possible to set the desired stereochemistry early in the synthetic sequence.

Chiral Resolution: This remains a widely used and practical approach for obtaining pure enantiomers. wikipedia.org

Classical Resolution by Diastereomeric Salt Formation: Since the target compound is basic, it can be reacted with a chiral acid (a resolving agent) such as tartaric acid or dibenzoyltartaric acid. wikipedia.org This forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. Fractional crystallization can then be used to separate the less soluble diastereomeric salt, from which the desired pure enantiomer can be liberated by treatment with a base. wikipedia.org

Enzymatic Resolution: Biocatalytic methods offer high stereoselectivity under mild conditions. For example, lipases can be used for the kinetic resolution of racemic 3-quinuclidinol derivatives. scispace.com The enzyme will selectively acylate one enantiomer, allowing the acylated product and the unreacted enantiomeric alcohol to be separated.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. oup.comiupac.org This method relies on the differential transient interactions of the enantiomers with the chiral environment of the column. iupac.org

Derivatization Strategies for Structural Modification and Lead Optimization

Once a lead compound like 3-(4-phenyl-1-piperazinyl)quinuclidine is identified, medicinal chemists often synthesize a library of analogs to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and metabolic stability. mdpi.com

Derivatization strategies can target several positions on the molecule:

Phenyl Ring Modification: The phenyl group of the piperazine moiety is a prime site for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy, cyano groups) at the ortho, meta, or para positions can profoundly influence the compound's electronic and steric properties, affecting receptor binding and pharmacokinetic profiles. researchgate.netmdpi.comnih.gov Studies on related phenylpiperazine compounds have shown that such modifications are critical for tuning biological activity. nih.govmdpi.com

Quinuclidine Scaffold Modification: While the quinuclidine core is more synthetically challenging to modify, alterations can be made. For instance, introducing small alkyl groups at other positions on the ring can impact the compound's conformation and interaction with its biological target.

Linker Modification: In analogs, the direct link between the two heterocyclic rings can be replaced with short alkyl chains. Syntheses of N-(4-aryl-1-piperazinyl)alkyl derivatives of other heterocycles have demonstrated that varying the length and nature of this linker is a key strategy for optimizing ligand-receptor interactions. nih.govnih.gov

Through these systematic modifications, researchers can fine-tune the molecular architecture to enhance desired therapeutic effects and minimize undesirable side effects, ultimately leading to the development of improved drug candidates.

Pharmacological Characterization and Receptor Interactions

Ligand Binding Studies

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. These studies typically involve radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured.

The phenylpiperazine moiety is a well-established pharmacophore in many ligands targeting serotonin (B10506) receptors. Therefore, a key aspect of characterizing 3-(4-phenyl-1-piperazinyl)quinuclidine would be to determine its binding profile at various 5-HT receptor subtypes.

Given that quinuclidine (B89598) derivatives are known to interact with 5-HT3 receptors, evaluating the binding of 3-(4-phenyl-1-piperazinyl)quinuclidine at this receptor would be a primary focus. Research in this area would seek to determine its binding affinity (Ki) and establish its selectivity over other receptor subtypes.

The quinuclidine core is a fundamental component of many muscarinic receptor ligands. Consequently, the interaction of 3-(4-phenyl-1-piperazinyl)quinuclidine with mAChR subtypes would be another essential area of investigation.

Determining the binding affinities for the M2 and M3 receptor subtypes would be of particular interest, as selectivity between these two receptors is a key factor in the development of peripherally acting muscarinic agents.

An initial broad screening across all five muscarinic receptor subtypes (M1-M5) would provide a comprehensive overview of the compound's cholinergic activity. This would help to identify any potential for off-target effects within the muscarinic receptor family.

At present, there is a lack of specific, publicly accessible data to populate the detailed pharmacological profile of 3-(4-phenyl-1-piperazinyl)quinuclidine as outlined above. The structural components of the molecule suggest a potential for interaction with both serotonin and muscarinic receptors. However, without empirical data from binding studies, any discussion of its specific affinities and selectivities remains speculative. Further experimental investigation is required to fully characterize the pharmacological properties of this compound.

Scientific Data on 3-(4-phenyl-1-piperazinyl)quinuclidine Remains Elusive

The initial investigation sought to characterize the compound's binding affinities and functional activities at several key neurological targets, including the dopamine (B1211576) transporter (DAT), sigma (σ) receptors, neurokinin-1 (NK1) receptor, metabotropic glutamate (B1630785) receptor 2 (mGluR2), and adrenergic receptors (α1 and α2). However, searches for specific binding constants (Kᵢ values), efficacy data, and mechanistic studies for 3-(4-phenyl-1-piperazinyl)quinuclidine did not yield the necessary specific results.

While direct data on the subject compound is scarce, the broader chemical classes to which it belongs—quinuclidines and phenylpiperazines—are well-documented in medicinal chemistry research for their diverse pharmacological activities.

Quinuclidine , a bicyclic amine, serves as a rigid scaffold in many synthetic and natural compounds, including the antimalarial agent quinine. Its derivatives have been explored for a wide range of biological effects. nih.govwikipedia.org Research has demonstrated that the quinuclidine core is a valuable structural motif for targeting various receptors. nih.govnih.gov

Similarly, the phenylpiperazine moiety is a common feature in a multitude of centrally acting agents. Compounds containing this structure have been shown to interact with a variety of receptors, including serotonin and adrenergic receptors, often exhibiting complex pharmacological profiles. researchgate.netnih.govnih.gov The structure-activity relationships of phenylpiperazine derivatives are a subject of ongoing research to design more selective and potent ligands for therapeutic targets. mdpi.com

The absence of specific published data for 3-(4-phenyl-1-piperazinyl)quinuclidine prevents a scientifically rigorous analysis of its pharmacological characteristics as requested. Constructing an article based on the provided detailed outline would necessitate speculation and extrapolation from related but distinct molecules, which would not meet the standards of scientific accuracy. Further research and publication of data pertaining specifically to 3-(4-phenyl-1-piperazinyl)quinuclidine are required before a comprehensive pharmacological profile can be assembled.

Pharmacological Data for 3-(4-phenyl-1-piperazinyl)quinuclidine Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and databases, detailed pharmacological data for the specific chemical compound 3-(4-phenyl-1-piperazinyl)quinuclidine is not available. The request for an article detailing its agonist, antagonist, and allosteric modulatory profiles, its effects on ion channel gating, and its enzyme inhibition kinetics could not be fulfilled.

Without published research specifically characterizing 3-(4-phenyl-1-piperazinyl)quinuclidine, it is not possible to provide a scientifically accurate report on its pharmacological properties as outlined. The creation of data tables and detailed research findings is contingent on the existence of primary scientific studies, which could not be located for this particular compound.

Structure Activity Relationship Sar Analysis

Elucidation of Key Pharmacophores for Receptor Binding and Functional Activity

Pharmacophore modeling for arylpiperazine derivatives, including those with a quinuclidine (B89598) moiety, has identified several key features essential for receptor interaction. A common pharmacophore model generally consists of a basic nitrogen atom, which is protonated at physiological pH, and an aromatic region. nih.gov The basic amine center is a critical feature, often flanked by hydrophobic domains. nih.gov

Impact of Quinuclidine Nitrogen and Ring Conformation on Activity

The rigid structure of the quinuclidine ring also constrains the attached piperazine (B1678402) ring into a specific conformation, which can be a boat-like form. researchgate.net However, studies comparing quinuclidine-containing compounds with more flexible piperidine (B6355638) analogs suggest that some receptors exhibit a high tolerance for different piperidine ring conformations. researchgate.net This tolerance may be due to the placement of this part of the molecule in a solvent-exposed and flexible region of the receptor. researchgate.net Nevertheless, the constrained geometry imposed by the quinuclidine scaffold is a determining factor in the precise orientation of the pharmacophoric groups, thereby influencing binding affinity and efficacy. nih.gov Novel quinuclidine-based muscarinic agonists have been designed where the rigid structure is essential for high efficacy at cortical sites. nih.gov

Influence of Piperazine Substituents (e.g., Phenyl Ring Modifications) on Selectivity and Potency

The substituents on the phenyl ring of the N-phenylpiperazine moiety are critical determinants of both potency and selectivity. Modifications at the ortho, meta, and para positions of this ring can dramatically alter the pharmacological profile of the compound.

Structure-activity relationship studies have demonstrated that the nature and position of substituents on the phenyl ring significantly modulate receptor affinity. For instance, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, the substitution pattern on the arylpiperazine was crucial for D3 receptor affinity. nih.gov Similarly, for ligands targeting 5-HT1A and α1 receptors, substitutions on the phenyl ring are key for selectivity. nih.gov

Ortho-Substitution : An ortho-substituent with a negative potential, such as a methoxy (B1213986) group, is often favorable for affinity at both 5-HT1A and α1 receptors. nih.gov In some series, ortho-substituted phenyl derivatives showed better cytotoxic activity and α1-adrenergic receptor selectivity. nih.gov For certain antipsychotic candidates, the 2-methoxyphenyl derivative showed an impressive activity profile. nih.gov

Meta-Substitution : The meta position appears to be a key determinant for 5-HT1A/α1 selectivity. nih.gov The 5-HT1A receptor can accommodate bulky substituents at this position, whereas the α1 receptor has more restricted steric requirements. nih.gov

Para-Substitution : The para position is often a region with limited volume tolerance for both 5-HT1A and α1 receptors. nih.gov However, in other cases, para-substituted phenyl derivatives were found to be effective. nih.gov

Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on the phenyl ring has been shown to enhance the anti-tumor activity of some piperazine-based compounds. nih.gov Dichloro-substitution, in particular, has been explored extensively. A 3,4-dichlorophenyl piperazine entity was found to be highly active in certain cancer cell lines. nih.gov The 1-(2,3-dichlorophenyl)piperazine (B491241) moiety is a common feature in potent dopamine (B1211576) D3 receptor ligands. nih.gov

The following table summarizes the effects of various phenyl ring substitutions on receptor activity for arylpiperazine compounds.

| Substituent | Position | Effect | Receptor(s) | Citation(s) |

| Methoxy (MeO) | Ortho | Favorable for affinity | 5-HT1A, α1 | nih.gov |

| Methoxy (MeO) | Ortho | Potent antagonist | 5-HT1A, 5-HT2, D2 | documentsdelivered.com |

| Chloro (Cl) | Meta | Potent antagonist | 5-HT1A, 5-HT2, D2 | documentsdelivered.com |

| Chloro (Cl) | - | Enhanced anti-tumor activity | - | nih.gov |

| 3,4-di-Cl | - | Significant cytotoxic action, α1A selectivity | α1A/α1B | nih.gov |

| 2,3-di-Cl | - | High affinity | Dopamine D3 | nih.gov |

| Bulky groups | Meta | Tolerated, contributes to selectivity | 5-HT1A | nih.gov |

Spacer Length and Linker Chemistry Effects on Receptor Affinity and Functional Properties

The linker connecting the quinuclidine (or a related basic head) and the arylpiperazine moiety plays a fundamental role in determining the pharmacological properties of the molecule. The length, rigidity, and chemical nature of this spacer are all critical parameters. nih.gov The linker's function is to properly orient the two terminal pharmacophoric groups—the basic head and the aromatic tail—to achieve optimal interaction with the receptor binding sites. nih.gov

Studies on various classes of arylpiperazine ligands have shown that an optimal linker length is required for high affinity. For 1-phenylpiperazines targeting the 5-HT(1A) receptor, a three-membered alkyl chain between the piperazine and a tetralin ring was found to confer the highest affinity. documentsdelivered.com The length of the linker can influence whether the compound acts as an agonist or antagonist. nih.gov

The chemical composition of the linker is also vital. The introduction of a piperazine ring into a linker can increase rigidity and improve solubility due to its protonatable nitrogen atoms. rsc.org However, the basicity (pKa) of the piperazine in the linker is highly sensitive to nearby chemical groups, which can affect its protonation state and, consequently, its interaction with the target. nih.govrsc.org The nature of the linker can also influence the rate of hydrolysis and stability of the compound. nih.gov For instance, strong inductive effects from a protonated piperazine can accelerate hydrolysis, an effect that is reduced when the linker length is increased. nih.gov In N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide series, the four-carbon butyl chain is a common and effective linker for achieving high affinity at dopamine D3 receptors. nih.gov

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry is a critical factor in the pharmacological efficacy of quinuclidine-based arylpiperazines, as these molecules often contain one or more chiral centers. The different enantiomers of a chiral drug can exhibit significantly different affinities, efficacies, and selectivities for a given receptor.

For a series of piperazinyl quinazolin-4-(3H)-one derivatives, the biological activity was found to reside primarily in the R-enantiomer of the side chain attached to the core structure, with several R-enantiomers reaching single-digit nanomolar affinities. nih.gov Similarly, in a series of potent dopamine D2/D3 receptor ligands, the enantiomers of the most active racemic compound were synthesized and evaluated separately. nih.gov The (-)-enantiomer displayed significantly higher affinity and selectivity for the D3 receptor compared to its (+)-enantiomeric counterpart. nih.gov This demonstrates that the specific three-dimensional arrangement of the substituents around the chiral center is crucial for optimal interaction with the chiral environment of the receptor's binding pocket. The development of stereochemically pure compounds is therefore a key strategy for optimizing pharmacological activity and minimizing potential off-target effects associated with the less active enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques are powerful tools for understanding the complex SAR of 3-(4-phenyl-1-piperazinyl)quinuclidine analogs and for guiding the design of new, improved compounds. nih.gov These methods aim to correlate the chemical structure of compounds with their biological activity.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of arylpiperazine derivatives. nih.gov CoMFA models can rationalize the steric and electrostatic factors that modulate binding affinity and selectivity. For example, a CoMFA study on bicyclohydantoin-phenylpiperazines provided insights into the structural requirements for 5-HT1A versus α1 receptor selectivity by mapping the favorable and unfavorable steric and electrostatic interaction fields around the molecules. nih.gov Such models can reveal that substitution at the ortho position with a group having negative potential is favorable for affinity, while the meta position is critical for selectivity based on steric tolerance. nih.gov

Ligand-based design often involves creating pharmacophore models based on a set of active compounds and using these models to screen virtual libraries or design new molecules. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, help to decipher the binding modes of ligands and identify crucial amino acid residues involved in the interaction. nih.govnih.gov These computational approaches, combined with traditional SAR studies, provide a robust framework for the rational design and optimization of ligands with desired pharmacological profiles. researchgate.net

Preclinical in Vitro Efficacy and Mechanistic Studies

Cell-Based Assays for Receptor Function and Signaling Transduction

Derivatives of piperazine (B1678402) and quinuclidine (B89598) have been investigated for their interactions with various cellular receptors and signaling pathways. For instance, certain N-phenylpiperazine derivatives have been designed and evaluated as potential serotonin (B10506) receptor ligands. nih.gov Specifically, 1-phenylpiperazine (B188723) and 1-(2-pyrimidinyl)piperazine derivatives were synthesized to study their interactions with the 5-HT1A receptor. nih.gov

In the context of motilin receptors, the compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) has been identified as a novel small molecule motilin receptor agonist. nih.gov This compound demonstrated significant activity at the recombinant human motilin receptor and the native rabbit motilin receptor, where it potentiated neuronal-mediated contractions of isolated gastric antrum tissue. nih.gov

Furthermore, some piperazine derivatives have been explored as histamine (B1213489) H3 receptor antagonists. nih.gov In vitro studies on guinea-pig jejunum showed that certain derivatives exhibit antagonist activity against histamine H3 receptor agonist-induced inhibition of electrically evoked contractions. nih.gov

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another crucial cascade in cellular function, and its modulation by various compounds is an active area of research. mdpi.com The PI3K/AKT pathway is integral to macrophage polarization, with inhibitors like LY294002 demonstrating its role in M2 polarization. mdpi.com This pathway is a key player in cell physiology, with AKT, a serine/threonine-specific protein kinase, having numerous downstream targets that influence cell survival by phosphorylating proteins involved in apoptosis. mdpi.com

Cellular Proliferation and Cytotoxicity Profiling in Cancer Cell Lines

A number of studies have evaluated the cytotoxic and antiproliferative effects of piperazine-containing compounds against various cancer cell lines.

One study synthesized a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) and screened them against the National Cancer Institute (NCI) panel of 60 cancer cell lines. nih.govresearchgate.net Several of these compounds were found to be potent inhibitors of cancer cell growth. nih.govresearchgate.net Specifically, QQ1 was identified as a hit compound against the ACHN renal cancer cell line, with an IC50 value of 1.55 μM. nih.govresearchgate.net Further investigation revealed that QQ1 could inhibit the proliferation of ACHN cells. nih.govresearchgate.net The cytotoxicity of selected compounds was also examined in HCT-116 (colon cancer), MCF7, and T-47D (breast cancer) cell lines. nih.govresearchgate.net

Another study focused on new 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds (8a–l). unipa.it The entire series demonstrated potent anticancer activity against the renal cell carcinoma (RCC) cell line UO-31, with compounds 8c and 8g effectively inhibiting cancer cell growth. unipa.it

Derivatives of 3,4-dihydroquinazolinone bearing a piperonyl moiety were also synthesized and screened for their cytotoxic activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. bue.edu.eg These compounds showed IC50 values ranging from 2.46-36.85 µM for HepG-2 and 3.87-88.93 µM for MCF-7. bue.edu.eg

Furthermore, novel arylpiperazine derivatives were evaluated for their in vitro cytotoxic activities against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com Some of these compounds exhibited moderate to strong cytotoxic activities. For example, compounds with a methyl or fluoro group at the o-position on the phenyl group showed relatively strong cytotoxicity against LNCaP cells (IC50 < 5 μM). mdpi.com

The table below summarizes the cytotoxic activity of selected piperazine derivatives in various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Key Findings |

| Aminated quinolinequinones linked to piperazine (QQ1) | ACHN (renal) | IC50 of 1.55 μM nih.govresearchgate.net |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles (8c, 8g) | UO-31 (renal) | Effective inhibition of cancer cell growth unipa.it |

| 3,4-dihydroquinazolinone derivatives | HepG-2 (liver), MCF-7 (breast) | IC50 ranges of 2.46-36.85 µM and 3.87-88.93 µM, respectively bue.edu.eg |

| Arylpiperazine derivatives | LNCaP (prostate) | Compounds with o-methyl or o-fluoro substitutions showed IC50 < 5 μM mdpi.com |

| Piperine (B192125) | SK MEL 28, B16 F0 (melanoma) | Dose and time-dependent growth inhibition nih.gov |

| Podophyllotoxin (B1678966) acetate (B1210297) (PA) | NCI-H1299, A549 (non-small cell lung cancer) | IC50 values of 7.6 and 16.1 nM, respectively researchgate.net |

Investigations into Potential Cellular Mechanisms of Action (e.g., Apoptosis Induction, DNA Replication Inhibition, Cell Cycle Arrest)

The cellular mechanisms underlying the anticancer effects of piperazine-related compounds often involve the induction of apoptosis and cell cycle arrest.

For instance, piperine, a major component of black pepper, has been shown to induce G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest is associated with the downregulation of cyclin D1 and the induction of p21. nih.gov Furthermore, piperine treatment was linked to DNA damage, as indicated by the phosphorylation of H2AX at Ser139 and the activation of ATR and Chk1. nih.gov The induction of apoptosis by piperine was also observed, characterized by the downregulation of XIAP and Bid, and the cleavage of Caspase-3 and PARP. nih.gov

Similarly, podophyllotoxin acetate (PA) was found to induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells. researchgate.net This was accompanied by a decrease in the levels of cyclin B1 and Cdc2, and an increase in p21, Aurora B, and survivin. researchgate.net PA also triggered apoptotic cell death associated with DNA damage. researchgate.net

In another study, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, arrested the cell cycle of colorectal cancer cells at the G2/M phase. mdpi.com This was evidenced by the promotion of histone 3 phosphorylation and the accumulation of EB1. mdpi.com DHPITO also induced cellular apoptosis. mdpi.com

A series of novel quinazoline (B50416) derivatives containing piperazine analogs were also investigated for their effects on apoptosis. One active derivative, C9, was shown to increase the apoptosis of A549 and PC-3 cells. researchgate.net

The table below outlines the mechanistic actions of various piperazine-related compounds.

| Compound | Cell Line(s) | Mechanism of Action |

| Piperine | SK MEL 28, B16 F0 (melanoma) | G1 phase cell cycle arrest, DNA damage, apoptosis induction nih.gov |

| Podophyllotoxin acetate (PA) | A549, NCI-H1299 (NSCLC) | G2/M phase cell cycle arrest, apoptosis via DNA damage researchgate.net |

| DHPITO | HCT116, HCT8 (colorectal) | G2/M phase cell cycle arrest, apoptosis mdpi.com |

| Quinazoline derivative (C9) | A549, PC-3 (lung, prostate) | Increased apoptosis researchgate.net |

| Aminated quinolinequinone (QQ1) | ACHN (renal) | Cell cycle arrest nih.govresearchgate.net |

| Genistein | T24 (bladder) | G2/M phase arrest, caspase-dependent apoptosis mdpi.com |

In Vitro Enzyme Inhibition Assays

The inhibitory activity of piperazine and quinuclidine derivatives against various enzymes has been a key area of investigation in drug discovery.

One study characterized the inhibition of rat liver microsomal squalene (B77637) synthase (SQS) by 3-(biphenyl-4-yl)quinuclidine (BPQ). nih.gov BPQ exhibited potent inhibition of SQS with an apparent inhibition constant (K'is) of 4.5 nM for the sensitive portion of the enzyme's activity. nih.gov The inhibition was found to be noncompetitive with respect to the farnesyl pyrophosphate (FPP) substrate. nih.gov

In the realm of cancer research, piperazine-substituted naphthoquinone derivatives have been evaluated as potential PARP-1 inhibitors. nih.gov PARP-1 inhibitors are significant in cancer therapy, particularly for tumors with deficiencies in BRCA1 or BRCA2, through a mechanism known as synthetic lethality. nih.gov

Another area of focus has been the inhibition of cholinesterases. A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized and showed valuable inhibitory potential against butyrylcholinesterase. hilarispublisher.com The most active compound in this series exhibited an IC50 value of 0.82 ± 0.001 μM. hilarispublisher.com

Furthermore, piperazine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Some 3-(piperazinylmethyl)benzofuran derivatives showed potent inhibitory activity against CDK2, with IC50 values as low as 41.7 nM. nih.gov

The table below summarizes the enzyme inhibition data for selected compounds.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| 3-(biphenyl-4-yl)quinuclidine (BPQ) | Squalene Synthase (SQS) | Apparent inhibition constant (K'is) = 4.5 nM nih.gov |

| Piperazine-substituted naphthoquinones | PARP-1 | Potential for specific inhibition nih.gov |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides | Butyrylcholinesterase | Most active compound IC50 = 0.82 ± 0.001 μM hilarispublisher.com |

| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | Potent inhibition with IC50 values as low as 41.7 nM nih.gov |

Assessment of Related Biological Activities (e.g., Anti-inflammatory, Antifungal, Antimicrobial) in Cellular Models

Beyond their anticancer and enzyme-inhibitory properties, piperazine and quinuclidine-based compounds have demonstrated a range of other biological activities.

Anti-inflammatory Activity: A study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) revealed significant anti-inflammatory effects. nih.gov In a carrageenan-induced paw edema model, C1 showed dose-dependent edema reduction. nih.gov It also exhibited antiproliferative effects in a cotton pellet granuloma test and inhibited hyaluronidase-induced increases in capillary permeability. nih.gov Similarly, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and found to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov

Antifungal and Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of piperazine derivatives. A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized and evaluated for their antifungal activity. mdpi.comnih.gov Some of these compounds displayed fungicidal activity against Candida species. mdpi.com

In another study, novel quinuclidine-based compounds demonstrated potent antimicrobial activity against a panel of gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL. nih.gov Two quaternary N-benzyl quinuclidinium oximes were particularly effective, showing broad-spectrum activity with MIC values as low as 0.25 μg/mL against Pseudomonas aeruginosa. nih.gov

Furthermore, new piperazine derivatives have been screened for their activity against various bacterial and fungal pathogens. researchgate.netijcmas.commdpi.com Some compounds showed notable activity against Mycobacterium kansasii and Fusarium avenaceum. researchgate.net Another set of piperazine derivatives exhibited potent antibacterial activity against several human pathogens, with one compound proving very effective against Shigella flexineri. ijcmas.com

The table below provides a summary of the antimicrobial activities of selected piperazine and quinuclidine derivatives.

| Compound Class | Target Organism(s) | Key Findings |

| 3-(4-arylpiperazin-1-yl)cinnolines | Candida species | Fungicidal activity observed mdpi.com |

| Quaternary N-benzyl quinuclidinium oximes | Gram-positive and Gram-negative bacteria | Broad-spectrum activity, MIC as low as 0.25 μg/mL against P. aeruginosa nih.gov |

| N-phenylpiperazine derivatives | M. kansasii, F. avenaceum | High inhibition activity (MIC = 15.4 and 14.2 µM, respectively) researchgate.net |

| Novel piperazine derivatives | Shigella flexineri | Potent bactericidal activity ijcmas.com |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes, MRSA | Potent antibacterial activity nih.gov |

Preclinical in Vivo Studies and Animal Models of Disease

Selection and Characterization of Relevant Animal Models for Compound Evaluation

The preclinical assessment of a novel compound with a complex scaffold like 3-(4-phenyl-1-piperazinyl)quinuclidine, which combines features of known psychoactive and biologically active moieties (phenylpiperazine and quinuclidine), requires a multifaceted approach to animal model selection. wikipedia.orgnih.govmdpi.com The choice of models is guided by the predicted therapeutic indications, which for this class of compounds include CNS disorders, pain, inflammation, and potentially cancer. researchgate.netnih.gov

Animal models are indispensable tools to explore disease pathology, identify biomarkers, and assess the therapeutic utility and safety of new chemical entities. researchgate.net However, the translation of findings from animal studies to human conditions can be challenging; therefore, careful model selection and standardized study design are critical. researchgate.netnih.gov For CNS drug discovery, models are chosen based on their ability to replicate certain aspects of human disease (face validity), align with the theoretical rationale for the disease (construct validity), and predict the efficacy of known treatments (predictive validity). researchgate.netnih.gov

The evaluation process typically begins with broad screening tests, such as a Functional Observational Battery (FOB) or Irwin test in rodents, which assess general behavior, neurological function, and autonomic effects. nc3rs.org.uk These initial tests can provide clues about the compound's primary pharmacological actions and guide the selection of more specific, disease-oriented models. nc3rs.org.uknih.gov For a compound like 3-(4-phenyl-1-piperazinyl)quinuclidine, with potential activity at various receptors, a battery of tests covering different pathological domains is warranted. This includes models for anxiety, depression, epilepsy, pain, inflammation, emesis, and cancer. wuxibiology.compensoft.net The use of immunodeficient mice for establishing patient-derived tumor xenografts (PDTX) has become a preferred model in oncology research, as these models often retain the characteristics of the original human tumor. nih.govaltogenlabs.com

Pharmacological Efficacy Assessment in Animal Models

The phenylpiperazine moiety is a common feature in several anxiolytic and antidepressant drugs, suggesting that "3-(4-phenyl-1-piperazinyl)quinuclidine" should be evaluated in relevant behavioral models. nih.govresearchgate.net These models are designed to induce behavioral states in animals that are analogous to human symptoms of anxiety and depression.

Commonly used models to assess anxiolytic and antidepressant-like activity include:

Forced Swim Test (FST): In this widely used model, rodents are placed in a container of water from which they cannot escape. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.govresearchgate.netnih.gov Phenylpiperazine derivatives have demonstrated the ability to reduce immobility time in this test. researchgate.netnih.gov

Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair in mice by suspending them by their tails. The duration of immobility is measured, and a decrease is indicative of antidepressant potential. researchgate.net

Elevated Plus Maze (EPM): This test is a standard for assessing anxiety-like behavior. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. nih.gov

Olfactory Bulbectomy: This surgical model involves the removal of the olfactory bulbs in rats, leading to behavioral changes that are reversed by chronic, but not acute, antidepressant treatment, making it a model with good predictive validity for antidepressant efficacy. nih.govnih.gov A phenylpiperazine-containing compound has been shown to attenuate the behavioral abnormalities in this model. nih.gov

Table 1: Animal Models for Anxiety and Antidepressant-like Effects

| Model | Animal Species | Key Parameter Measured | Interpretation of Positive Result |

|---|---|---|---|

| Forced Swim Test (FST) | Mouse, Rat | Duration of immobility | Decrease in immobility time suggests antidepressant-like effect. researchgate.netnih.gov |

| Tail Suspension Test (TST) | Mouse | Duration of immobility | Decrease in immobility time suggests antidepressant-like effect. researchgate.net |

| Elevated Plus Maze (EPM) | Rat, Mouse | Time spent in and entries into open arms | Increase in open arm activity suggests anxiolytic effect. nih.gov |

| Olfactory Bulbectomy | Rat | Reversal of behavioral abnormalities (e.g., hyperactivity in an open field) | Attenuation of behavioral changes suggests antidepressant-like effect. nih.gov |

Given the prevalence of heterocyclic structures in antiepileptic drugs, screening "3-(4-phenyl-1-piperazinyl)quinuclidine" for anticonvulsant properties is a logical step. nih.gov Preclinical screening for anticonvulsant activity relies on well-established rodent models that simulate different types of seizures. researchgate.netmdpi.com

Key models for anticonvulsant screening include:

Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via an electrical stimulus applied through corneal or ear-clip electrodes. The ability of a compound to prevent the tonic hindlimb extension phase is indicative of efficacy against generalized seizures. nih.govmdpi.comnih.gov

Subcutaneous Pentylenetetrazol (scPTZ) Test: The administration of the chemoconvulsant pentylenetetrazol induces clonic seizures, which are considered a model for absence seizures. A compound's ability to increase the seizure threshold or prevent seizures suggests potential anti-absence activity. mdpi.comnih.gov

6-Hertz (6-Hz) Seizure Model: This model is used to identify compounds effective against therapy-resistant partial seizures. A low-frequency, long-duration electrical stimulus is applied to mice. Protection in this model is a significant finding, as many existing drugs are ineffective. mdpi.comnih.govresearchgate.net

Table 2: Rodent Models for Anticonvulsant Activity

| Model | Animal Species | Seizure Type Modeled | Primary Endpoint |

|---|---|---|---|

| Maximal Electroshock (MES) | Mouse, Rat | Generalized tonic-clonic | Abolition of tonic hindlimb extension. nih.govresearchgate.net |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse, Rat | Absence and myoclonic seizures | Failure to observe a clonic seizure. mdpi.comnih.gov |

| 6-Hertz (6-Hz) Seizure | Mouse | Therapy-resistant partial seizures | Protection from seizure activity. mdpi.comresearchgate.net |

Many CNS-active compounds also possess analgesic properties, and inflammation is a key component of many disease states, including pain. Therefore, evaluating "3-(4-phenyl-1-piperazinyl)quinuclidine" in models of pain and inflammation is crucial. nih.govpensoft.net

Standard models to assess these properties include:

Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation. Injection of carrageenan into the rat paw induces edema, and the reduction in paw volume by a test compound indicates anti-inflammatory activity. nih.govnih.gov

Acetic Acid-Induced Writhing Test: This is a chemical model of visceral pain. Intraperitoneal injection of acetic acid in mice causes characteristic stretching behaviors (writhing). A reduction in the number of writhes suggests peripheral analgesic activity. nih.gov

Hot-Plate Test: This model assesses central analgesic activity by measuring the reaction time of an animal placed on a heated surface. An increase in the latency to respond (e.g., paw licking or jumping) indicates a central analgesic effect. rsc.org

Formalin Test: This chemical model of tonic pain involves injecting formalin into the paw, which elicits a biphasic pain response. The early phase is due to direct nociceptor activation, and the late phase involves an inflammatory component. Inhibition of the late phase is indicative of anti-inflammatory and central analgesic effects. pensoft.net

Table 3: Animal Models for Analgesic and Anti-inflammatory Properties

| Model | Animal Species | Property Assessed | Key Parameter Measured |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat | Anti-inflammatory | Reduction in paw volume/swelling. nih.govnih.gov |

| Acetic Acid-Induced Writhing | Mouse | Peripheral Analgesic | Number of abdominal constrictions (writhes). nih.gov |

| Hot-Plate Test | Mouse, Rat | Central Analgesic | Latency to nociceptive response (e.g., paw lick). rsc.org |

| Formalin Test | Rat, Mouse | Tonic Pain / Inflammation | Time spent licking the injected paw during early and late phases. pensoft.net |

The quinuclidine (B89598) core is present in potent antiemetic drugs like palonosetron, which is a 5-HT3 receptor antagonist. nih.gov This structural similarity provides a strong rationale for evaluating the antiemetic potential of "3-(4-phenyl-1-piperazinyl)quinuclidine". Animal models are essential for screening potential antiemetic agents, although rodents lack a vomiting reflex, necessitating the use of other species. slideshare.net

Relevant models for antiemetic screening include:

Copper Sulfate-Induced Emesis in Chicks: Young chicks provide a cost-effective and reliable model for screening antiemetic compounds. Oral administration of copper sulfate (B86663) induces emesis, and the test compound is evaluated for its ability to reduce the number of retches. mdpi.com

Cisplatin- or Apomorphine-Induced Emesis in Ferrets or Dogs: Ferrets and dogs are considered gold-standard models as their emetic reflex is similar to humans. Emetogens like the chemotherapy agent cisplatin (B142131) (which acts both centrally and peripherally) or the dopamine (B1211576) agonist apomorphine (B128758) (which acts centrally) are used to induce vomiting. The key parameters measured are the number of retches and vomits and the latency to the first emetic episode. slideshare.netresearchgate.net

Gastrointestinal Transit Models: While not a direct measure of emesis, evaluating a compound's effect on gastrointestinal motility in species like the rabbit can provide supportive evidence for its potential utility in disorders of gut function, which can be associated with nausea and vomiting. nih.gov

Table 4: Animal Models for Antiemetic Activity

| Model | Animal Species | Emetogen / Method | Primary Endpoint |

|---|---|---|---|

| Chemical-Induced Emesis | Chick | Copper Sulfate (oral) | Reduction in the number of retches. mdpi.com |

| Chemical-Induced Emesis | Ferret, Dog | Cisplatin, Apomorphine (i.v. or s.c.) | Reduction in the number of retches and vomits. slideshare.netresearchgate.net |

| Gastrointestinal Transit | Rabbit | Measurement of charcoal meal transit | Modulation of GI motility. nih.gov |

The potential antiproliferative activity of novel heterocyclic compounds warrants investigation in cancer models. Murine xenograft models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are the standard for in vivo efficacy testing of anticancer agents. altogenlabs.com

The primary types of xenograft models are:

Cell Line-Derived Xenograft (CDX) Models: These involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice (e.g., nude or NOD/SCID mice). These models are highly reproducible and useful for initial efficacy screening. altogenlabs.complos.org

Patient-Derived Xenograft (PDX) Models: These models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. PDX models are considered more clinically relevant as they better retain the heterogeneity and architecture of the original human tumor. nih.govresearchgate.netyoutube.com The response of the xenograft to a test agent is often correlated with the response of the patient. nih.gov

In these models, the primary endpoint is the inhibition of tumor growth, which is typically measured by caliper measurements of tumor volume over time. plos.orgresearchgate.net

Table 5: Murine Xenograft Models for Antitumor Efficacy

| Model Type | Host Animal | Source of Tumor | Key Advantages |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Immunodeficient Mouse (e.g., Nude, SCID) | Established Human Cancer Cell Lines | High reproducibility, cost-effective for large-scale screening. plos.org |

| Patient-Derived Xenograft (PDX) | Severely Immunodeficient Mouse (e.g., NOD/SCID, NSG) | Primary Human Tumor Tissue | Better preserves original tumor heterogeneity and microenvironment; higher predictive value for clinical response. nih.govyoutube.com |

Preclinical Pharmacokinetic and Biotransformation Aspects in Animal Species (excluding human metabolism)

Detailed pharmacokinetic and biotransformation data specifically for 3-(4-phenyl-1-piperazinyl)quinuclidine in animal species are not readily found in published literature. However, pharmacokinetic studies of other complex molecules containing piperidine (B6355638) or piperazine (B1678402) rings offer some insight into the potential metabolic fate and distribution of such compounds.

For example, a preclinical study on a complex MET kinase inhibitor in mice, rats, monkeys, and dogs revealed variable oral bioavailability, ranging from 11.2% in rats to 88.0% in mice. nih.gov Plasma clearance was low to moderate across these species. nih.gov The volume of distribution suggested that the compound was well-distributed in the body. nih.gov Such compounds are often substrates for transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP). nih.gov

Another study on a different complex molecule in rats showed that after oral administration, the compound was amply distributed to various tissues. The elimination half-life was relatively short.

These examples from related but distinct chemical entities highlight the type of pharmacokinetic data that would be essential for characterizing 3-(4-phenyl-1-piperazinyl)quinuclidine. Without specific studies, its absorption, distribution, metabolism, and excretion profile in animals remains to be determined.

Analytical Methodologies for Research Support

Spectroscopic Characterization (NMR, IR, and Mass Spectrometry) of Synthesized Compounds

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. While specific NMR data for 3-(4-phenyl-1-piperazinyl)quinuclidine is not publicly available, the expected spectral features can be inferred from the analysis of its constituent moieties and similar compounds. nih.govbeilstein-journals.orgmdpi.comresearchgate.netmdpi.com

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the phenyl, piperazine (B1678402), and quinuclidine (B89598) groups. nih.govresearchgate.net For instance, the aromatic protons of the phenyl ring would typically appear in the downfield region of the spectrum. The protons on the piperazine and quinuclidine rings would exhibit complex splitting patterns in the aliphatic region due to their rigid and conformationally distinct environments. beilstein-journals.orgmdpi.com

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, allowing for the unambiguous assignment of the carbon skeleton. nih.govmdpi.commdpi.com For example, carbons in the phenyl ring would resonate at lower field compared to the aliphatic carbons of the quinuclidine and piperazine rings. mdpi.commdpi.com

Dynamic NMR studies on related N,N'-substituted piperazines have revealed that the piperazine ring can exist in different conformations, leading to broad or multiple signals in the NMR spectrum at room temperature. beilstein-journals.orgresearchgate.net This conformational behavior would likely be a feature of 3-(4-phenyl-1-piperazinyl)quinuclidine as well.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(4-phenyl-1-piperazinyl)quinuclidine would be expected to display a combination of the characteristic absorption bands for its structural components. mdpi.commdpi.comresearchgate.netnih.govnih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-N (aliphatic amine) | 1250-1020 |

| C-N (aromatic amine) | 1335-1250 |

Interactive Data Table: Expected IR Absorption Bands for 3-(4-phenyl-1-piperazinyl)quinuclidine. This table is based on typical IR absorption ranges for the functional groups present in the molecule.

The presence of these characteristic bands would provide strong evidence for the successful synthesis of the target compound.

Mass Spectrometry (MS):

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

In the mass spectrum of 3-(4-phenyl-1-piperazinyl)quinuclidine, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the bonds connecting the quinuclidine, piperazine, and phenyl moieties. For instance, a common fragmentation pathway for phenylpiperazine derivatives involves the loss of a C₂H₄N fragment from the piperazine ring. nih.gov The mass spectrum of the parent quinuclidine shows a complex pattern resulting from the fragmentation of the bicyclic system. nist.gov The combination of these fragmentation patterns would provide a unique fingerprint for 3-(4-phenyl-1-piperazinyl)quinuclidine. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. mdpi.commdpi.com

Chromatographic Techniques for Purity Assessment and Quantification in Biological Matrices (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in complex mixtures, such as biological fluids.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the purity assessment of non-volatile compounds. For phenylpiperazine and quinuclidine derivatives, reversed-phase HPLC (RP-HPLC) is a common method. nih.govlew.roresearchgate.net

A typical RP-HPLC method would involve:

Stationary Phase: A C18 or C8 column. nih.govlew.ro

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govlew.ro

Detection: UV detection at a wavelength where the phenyl group shows strong absorbance. nih.gov

Method validation would include assessing parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some piperazine derivatives can be analyzed directly, others may require derivatization to improve their volatility and chromatographic behavior. unodc.org The quinuclidine moiety is generally amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity for detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. researchgate.netnih.govsemanticscholar.orgnih.gov Several LC-MS/MS methods have been developed for the analysis of phenylpiperazine derivatives in plasma and other tissues. researchgate.netnih.govsemanticscholar.orgnih.gov

A typical LC-MS/MS method for a compound like 3-(4-phenyl-1-piperazinyl)quinuclidine would involve:

Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix. researchgate.netnih.gov

Chromatography: A rapid separation using a C18 column with a gradient elution of acetonitrile and a buffered aqueous solution.

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition, which provides a high degree of selectivity.

The development and validation of such a method would be crucial for pharmacokinetic and metabolism studies of 3-(4-phenyl-1-piperazinyl)quinuclidine.

Development of Robust Analytical Protocols for Research Purposes

The development of robust and reliable analytical protocols is a critical step in the research and development of any new chemical entity. This involves a systematic approach to method development and validation to ensure that the data generated is accurate, precise, and reproducible. nih.govsemanticscholar.org

The key stages in the development of an analytical protocol include:

Method Development: This involves selecting the appropriate analytical technique and optimizing the experimental conditions to achieve the desired performance characteristics. For example, in HPLC, this would include selecting the column, mobile phase composition, flow rate, and detector wavelength. nih.govlew.ro

Method Validation: Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. The validation process typically involves assessing the following parameters:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. nih.govlew.ro

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.govlew.ro

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions. nih.gov

By following a rigorous protocol for method development and validation, researchers can ensure the quality and integrity of the analytical data generated in support of the research on 3-(4-phenyl-1-piperazinyl)quinuclidine.

Computational and Structural Biology Insights

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For "3-(4-phenyl-1-piperazinyl)quinuclidine," docking simulations can elucidate its binding mode within the active site of target proteins, such as G-protein coupled receptors (GPCRs) or ion channels. These simulations help in identifying key amino acid residues involved in the interaction and in estimating the binding affinity.

In a typical docking study, a 3D model of the target receptor is used. If the crystal structure is unavailable, a homology model may be employed. The "3-(4-phenyl-1-piperazinyl)quinuclidine" molecule is then placed into the binding site, and various conformations are sampled to find the most stable binding pose. The results are often scored based on the predicted binding energy.

Key interactions that could be identified through docking simulations include:

Hydrogen Bonds: The nitrogen atoms in the piperazine (B1678402) and quinuclidine (B89598) rings could act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The phenyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Hypothetical Molecular Docking Results of "3-(4-phenyl-1-piperazinyl)quinuclidine" with a Target Receptor

| Interaction Type | Interacting Residue | Distance (Å) | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | Asp110 | 2.8 | -8.5 |

| Hydrophobic | Val114 | 3.5 | |

| Hydrophobic | Ile183 | 3.9 | |

| Pi-Pi Stacking | Phe198 | 4.2 |

Note: This data is illustrative and represents the type of information obtained from molecular docking simulations.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. nih.govscienceopen.com Starting from a docked pose, an MD simulation would track the movements of every atom in the system, providing a more realistic representation of the biological environment.

For "3-(4-phenyl-1-piperazinyl)quinuclidine," MD simulations can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, the stability of the complex can be evaluated. A stable RMSD suggests a persistent binding mode.

Characterize Conformational Changes: MD can reveal how the ligand and receptor adapt to each other upon binding.

Analyze Water Molecule Roles: The simulation can show the role of water molecules in mediating ligand-receptor interactions.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value |

| Simulation Time | 200 ns |

| Force Field | AMBER14 |

| Average Ligand RMSD | 1.5 Å |

| Key Interaction Persistence | Hydrogen bond with Asp110 maintained for >90% of simulation time |

Note: This data is illustrative and represents typical outputs from MD simulations.

Homology Modeling of Target Receptors for Ligand Design

When the experimental structure of a target receptor for "3-(4-phenyl-1-piperazinyl)quinuclidine" is not available, homology modeling can be used to build a 3D model. unc.eduescholarship.orgnih.govsemanticscholar.orgnih.gov This technique relies on the amino acid sequence of the target and a known experimental structure of a homologous protein (the template).

The process involves:

Template Selection: Identifying a suitable template protein with a high sequence similarity to the target.

Sequence Alignment: Aligning the target sequence with the template sequence.

Model Building: Building the 3D model of the target based on the template structure.

Model Refinement and Validation: Optimizing the model and assessing its quality.

The resulting homology model can then be used for molecular docking and molecular dynamics simulations to study the interactions of "3-(4-phenyl-1-piperazinyl)quinuclidine." The accuracy of the model is crucial for obtaining reliable results. For instance, homology models of GPCRs have been successfully used in ligand discovery efforts. unc.eduescholarship.org

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are computational strategies used to discover new ligands or optimize existing ones. nih.govfrontiersin.orgnih.gov

Virtual Screening: This approach involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific target. frontiersin.orgnih.gov Based on the binding pocket of a receptor for "3-(4-phenyl-1-piperazinyl)quinuclidine," a virtual screen could identify other molecules with similar or better binding properties. This can be done through structure-based methods (docking) or ligand-based methods (pharmacophore modeling).

De Novo Design: This method involves building new molecules from scratch within the binding site of the target receptor. Algorithms piece together molecular fragments to design novel compounds with potentially high affinity and specificity. Starting with the "3-(4-phenyl-1-piperazinyl)quinuclidine" scaffold, de novo design could be used to suggest modifications that enhance its binding characteristics.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The established high affinity of 3-(4-phenyl-1-piperazinyl)quinuclidine for 5-HT1A receptors provides a strong basis for its exploration in various neuropsychiatric disorders where this receptor plays a crucial role. nih.gov Preclinical studies have begun to unravel its potential beyond initial characterizations, suggesting new avenues for therapeutic development.

Future research will likely focus on a deeper investigation into its efficacy in animal models of:

Anxiety and Depression: Given the role of 5-HT1A receptors in mood regulation, comprehensive preclinical trials are warranted to evaluate the anxiolytic and antidepressant-like effects of this compound. nih.gov

Cognitive Disorders: The modulation of serotonergic pathways can impact cognitive functions. Investigating the potential of 3-(4-phenyl-1-piperazinyl)quinuclidine to ameliorate cognitive deficits in models of Alzheimer's disease or schizophrenia is a promising area of research. libd.org

Pain Management: The involvement of 5-HT1A receptors in the modulation of pain perception suggests that this compound could be explored as a potential analgesic, particularly for neuropathic pain. nih.gov

Below is a table summarizing potential preclinical research areas for 3-(4-phenyl-1-piperazinyl)quinuclidine:

| Therapeutic Area | Preclinical Model | Key Endpoints to Investigate |

| Anxiety | Elevated Plus Maze, Light-Dark Box | Time spent in open arms/light compartment, risk assessment behaviors |

| Depression | Forced Swim Test, Tail Suspension Test | Immobility time, latency to immobility |

| Cognitive Impairment | Morris Water Maze, Novel Object Recognition | Escape latency, memory retention, discrimination index |

| Neuropathic Pain | Chronic Constriction Injury, Spared Nerve Injury | Mechanical allodynia, thermal hyperalgesia |

Design and Synthesis of Next-Generation Quinuclidine-Phenylpiperazine Hybrids

The core structure of 3-(4-phenyl-1-piperazinyl)quinuclidine serves as a versatile scaffold for medicinal chemists. The design and synthesis of novel analogs aim to optimize its pharmacological profile, including affinity, selectivity, and pharmacokinetic properties.

Key strategies in the development of next-generation hybrids include:

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl ring of the phenylpiperazine moiety can significantly influence receptor binding and functional activity. researchgate.netnih.gov For instance, the position and nature of the substituent (e.g., electron-donating or electron-withdrawing groups) can fine-tune selectivity for different serotonin (B10506) receptor subtypes.

Modification of the Quinuclidine (B89598) Core: Alterations to the quinuclidine ring, although less common, could be explored to improve metabolic stability or modulate receptor interactions. nih.gov

Linker Modification: The piperazine (B1678402) linker connecting the two core fragments can be modified to alter the conformational flexibility of the molecule, potentially impacting its binding mode and efficacy.

The following table presents examples of synthetic strategies for creating novel quinuclidine-phenylpiperazine analogs:

| Modification Strategy | Rationale | Potential Outcome |

| Introduction of halogens (e.g., F, Cl) on the phenyl ring | Enhance binding affinity and metabolic stability. | Increased potency and duration of action. |

| Addition of methoxy (B1213986) or other ether groups to the phenyl ring | Modulate receptor subtype selectivity. | Improved targeting of specific serotonin receptors. |

| Bioisosteric replacement of the phenyl ring | Explore novel interactions with the receptor binding pocket. | Discovery of analogs with unique pharmacological profiles. |

| Quaternization of the quinuclidine nitrogen | Introduce a positive charge, potentially altering receptor interactions. nih.gov | Creation of peripherally restricted analogs or compounds with different receptor affinities. nih.gov |

Development of Advanced In Vitro and In Vivo Research Models

To gain a more comprehensive understanding of the mechanisms of action of 3-(4-phenyl-1-piperazinyl)quinuclidine and its analogs, the development and utilization of sophisticated research models are essential.

In Vitro Models:

Cell-based Assays: Moving beyond simple binding assays, functional cell-based assays are crucial to characterize the intrinsic activity of these compounds (e.g., agonist, antagonist, partial agonist). mdpi.com The use of cell lines expressing specific human receptor subtypes, such as HEK293 cells, allows for detailed investigation of receptor activation and downstream signaling pathways. frontiersin.org

Differentiated Neuronal Cell Lines: Models like differentiated HT22 cells, which exhibit serotonergic neuronal phenotypes, can provide a more physiologically relevant system for studying the effects of these compounds on neuronal function. frontiersin.orgresearchgate.net

Organoids and 3D Cell Cultures: The development of brain organoids or 3D co-culture systems that mimic the complex cellular architecture of the brain will offer a more accurate platform for preclinical testing. mdpi.com

In Vivo Models:

Transgenic Animal Models: The use of genetically modified animals, such as knockout or humanized mice, can help to elucidate the specific role of the 5-HT1A receptor in the observed pharmacological effects. libd.org

Advanced Imaging Techniques: Techniques like positron emission tomography (PET) can be used to study the in vivo distribution and receptor occupancy of radiolabeled analogs of 3-(4-phenyl-1-piperazinyl)quinuclidine in the brain. nih.gov

Integration of Omics Technologies in Mechanistic Research

The application of "omics" technologies can provide a systems-level understanding of the biological effects of 3-(4-phenyl-1-piperazinyl)quinuclidine.

GPCRomics: This approach uses unbiased methods like RNA-sequencing to identify and quantify the expression of G protein-coupled receptors (GPCRs) in various tissues and cell types. nih.gov This can help to uncover previously unrecognized targets for this compound and its analogs.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to treatment can reveal the downstream signaling pathways and cellular processes modulated by the compound. This can provide valuable insights into its mechanism of action and potential off-target effects. researchgate.netnih.gov

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can help to understand its impact on cellular metabolism and identify potential biomarkers of response. biorxiv.org

The integration of multi-omics data will be instrumental in building comprehensive models of the drug's action and in identifying patient populations that are most likely to respond to treatment. researchgate.netstocktitan.net

Collaborative Research Opportunities and Interdisciplinary Approaches

The future development of 3-(4-phenyl-1-piperazinyl)quinuclidine and its analogs will greatly benefit from collaborative efforts between different scientific disciplines. acs.orgacs.org

Medicinal Chemistry and Pharmacology: Close collaboration between medicinal chemists synthesizing new analogs and pharmacologists evaluating their biological activity is essential for efficient lead optimization. rroij.comucsf.edu

Academia and Industry: Partnerships between academic research institutions and pharmaceutical companies can accelerate the translation of basic research findings into clinical applications. acs.orgjhu.edu These collaborations can leverage the innovative research from academia with the drug development expertise and resources of the industry.

Computational and Experimental Biology: The integration of computational modeling and experimental validation can streamline the drug discovery process. biorxiv.orgucsf.edu Molecular docking and simulation studies can help to predict the binding modes of new analogs and guide their design, while experimental studies are necessary to confirm these predictions. nih.gov

By fostering these interdisciplinary collaborations, the scientific community can unlock the full therapeutic potential of the quinuclidine-phenylpiperazine scaffold and develop novel treatments for a range of debilitating disorders.

Conclusion

Summary of Key Academic Discoveries Regarding 3-(4-phenyl-1-piperazinyl)quinuclidine

Academic literature focusing specifically on the synthesis and pharmacological profile of 3-(4-phenyl-1-piperazinyl)quinuclidine is limited. However, the constituent parts of the molecule, namely the phenylpiperazine and quinuclidine (B89598) moieties, are well-documented subjects of scientific research. The phenylpiperazine group is a recognized pharmacophore, extensively studied for its interaction with various neurotransmitter receptors. The quinuclidine ring serves as a rigid scaffold in a number of biologically active compounds.